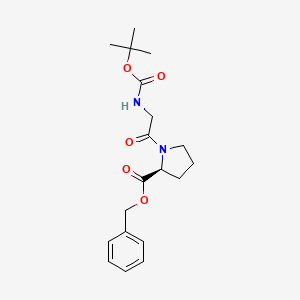
N-Boc-glycyl-L-proline benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-glycyl-L-proline benzyl ester is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl ester group, which is an ester derived from benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-glycyl-L-proline benzyl ester typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of tert-butyl esters. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-glycyl-L-proline benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, and the amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the ester group yields the corresponding alcohol .
Scientific Research Applications
N-Boc-glycyl-L-proline benzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-glycyl-L-proline benzyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets include enzymes and proteins that interact with the protected amine group, facilitating the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure and used in various organic synthesis applications.
N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Another Boc-protected compound with applications in biochemical research.
Uniqueness
N-Boc-glycyl-L-proline benzyl ester is unique due to its specific combination of functional groups, which allows for selective protection and transformation of the amine group. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides .
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-12-16(22)21-11-7-10-15(21)17(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)/t15-/m0/s1 |
InChI Key |
ZBMPRWSDHSWWIX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)
![3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
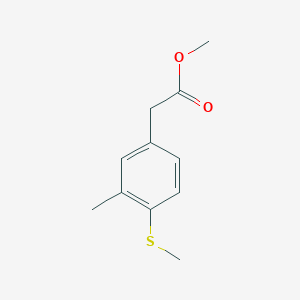

![4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
![1-(3,3-Diphenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B8494596.png)
![4-Fluoro-2,3-dihydrobenzo[b]thiophen-7-ol](/img/structure/B8494607.png)
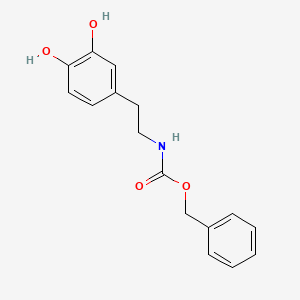
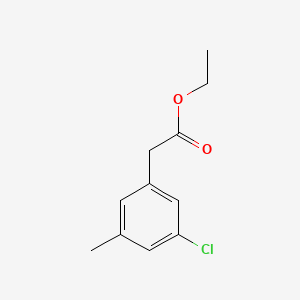
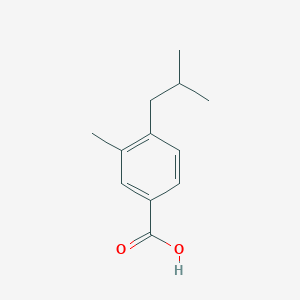
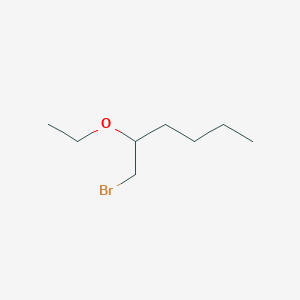
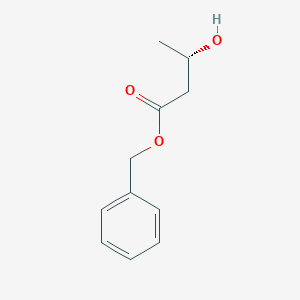
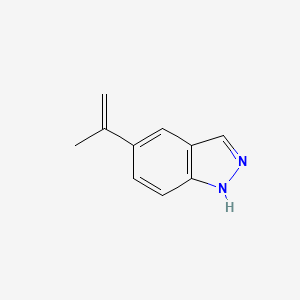
![1-(Difluoromethyl)-8-phenyl-[1,2,4]triazolo[4,3-a][1,5]naphthyridin-7(6H)-one](/img/structure/B8494662.png)
